molecular formula C9H9F2NO3 B15329142 Methyl 2-amino-5-(difluoromethoxy)benzoate

Methyl 2-amino-5-(difluoromethoxy)benzoate

Cat. No.: B15329142
M. Wt: 217.17 g/mol
InChI Key: AWEBNQURQHOBPE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(difluoromethoxy)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzoic acid.

    Methoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoates, while reduction can produce aminobenzoates or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-5-(difluoromethoxy)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and difluoromethoxy groups play crucial roles in its activity:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Methyl 2-amino-5-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-4,5-difluorobenzoate: Similar structure but with an additional fluorine atom.

    Methyl 2-amino-5-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Methyl 2-amino-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a difluoromethoxy group.

The uniqueness of this compound lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

methyl 2-amino-5-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)6-4-5(15-9(10)11)2-3-7(6)12/h2-4,9H,12H2,1H3

InChI Key

AWEBNQURQHOBPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)F)N

Origin of Product

United States

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